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Compound of Interest

Compound Name: lespedezaflavanone H

Cat. No.: B13441916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield total synthesis of

lespedezaflavanone H, a naturally occurring prenylated flavanone with potential biological

activities. The synthesis leverages a rhodium-catalyzed asymmetric C-H insertion and a

selective oxy-Michael reaction as key steps.
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Step Reaction
Key
Reagents

Solvent
Temp.
(°C)

Time (h) Yield (%)

1

Rh-

catalyzed

Asymmetri

c C-H

Insertion

Rh₂(S-

DOSP)₂,

Diazo

Compound

Dichlorome

thane
40 2 85

2
Saponificat

ion

Lithium

Hydroxide
THF/H₂O rt 1 98

3
Chalcone

Formation

Piperidine,

Pyrrolidine
Ethanol 80 12 75

4

Selective

Oxy-

Michael

Reaction

Cesium

Carbonate
Acetonitrile rt 3 92

5
Deprotectio

n

Boron

Trichloride

Dichlorome

thane
-78 to rt 1 88

Abbreviations: Rh₂(S-DOSP)₂: Bis(N-(dodecylbenzenesulfonyl)prolinato)dirhodium(II), THF:

Tetrahydrofuran, rt: Room Temperature.

Table 2: Spectroscopic Data for Synthetic
Lespedezaflavanone H
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Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ 7.35 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz,

2H), 5.97 (s, 1H), 5.40 (dd, J = 12.8, 2.8 Hz,

1H), 5.25 (t, J = 7.2 Hz, 1H), 4.55 (d, J = 11.6

Hz, 1H), 4.20 (d, J = 11.6 Hz, 1H), 3.30 (d, J =

7.2 Hz, 2H), 3.05 (dd, J = 17.2, 12.8 Hz, 1H),

2.80 (dd, J = 17.2, 2.8 Hz, 1H), 1.75 (s, 3H),

1.68 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz)

δ 196.5, 162.8, 162.5, 158.0, 132.5, 130.8,

128.5, 122.0, 115.8, 108.5, 103.0, 95.5, 79.5,

45.0, 43.5, 25.8, 22.5, 17.9.

HRMS (ESI)
m/z [M+H]⁺ calcd for C₂₅H₂₆O₅: 407.1807;

found: 407.1805.

Experimental Protocols
General Information
All reactions were carried out under an argon atmosphere in oven-dried glassware with

magnetic stirring. Reagents were purchased from commercial suppliers and used without

further purification unless otherwise noted. Anhydrous solvents were obtained by passing them

through activated alumina columns. Reaction progress was monitored by thin-layer

chromatography (TLC) on silica gel plates.

Step 1: Rhodium-Catalyzed Asymmetric C-H Insertion
To a solution of the appropriate phenol precursor (1.0 equiv) in anhydrous dichloromethane

(0.1 M) is added the diazo compound (1.2 equiv).

The mixture is stirred at room temperature for 5 minutes.

The rhodium catalyst, Rh₂(S-DOSP)₂ (0.01 equiv), is added in one portion.

The reaction mixture is stirred at 40 °C for 2 hours.

Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate) to afford the desired dihydrobenzofuran intermediate.

Step 2: Saponification
The dihydrobenzofuran intermediate (1.0 equiv) is dissolved in a mixture of tetrahydrofuran

and water (3:1, 0.1 M).

Lithium hydroxide monohydrate (2.0 equiv) is added, and the mixture is stirred at room

temperature for 1 hour.

The reaction is quenched with 1 M HCl and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated in vacuo to yield the carboxylic acid.

Step 3: Chalcone Formation
To a solution of 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 equiv) and the appropriate

benzaldehyde derivative (1.1 equiv) in ethanol (0.2 M) is added piperidine (2.0 equiv) and

pyrrolidine (0.5 equiv).

The reaction mixture is heated to 80 °C and stirred for 12 hours.

After cooling to room temperature, the solvent is evaporated.

The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under

reduced pressure.

The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate)

to give the chalcone.

Step 4: Selective Oxy-Michael Reaction
The chalcone (1.0 equiv) is dissolved in anhydrous acetonitrile (0.05 M).
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Cesium carbonate (1.5 equiv) is added, and the mixture is stirred vigorously at room

temperature for 3 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted

with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude flavanone is purified by flash column chromatography (eluent: hexane/ethyl

acetate).

Step 5: Deprotection to Yield Lespedezaflavanone H
The protected flavanone (1.0 equiv) is dissolved in anhydrous dichloromethane (0.1 M) and

cooled to -78 °C.

A solution of boron trichloride in dichloromethane (1 M, 3.0 equiv) is added dropwise.

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room

temperature over 1 hour.

The reaction is carefully quenched with methanol, and the solvent is removed under reduced

pressure.

The residue is purified by preparative HPLC to afford lespedezaflavanone H.
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Caption: Experimental workflow for the total synthesis of lespedezaflavanone H.
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Caption: Key reaction mechanisms in the synthesis of lespedezaflavanone H.

To cite this document: BenchChem. [High-Yield Synthesis of Lespedezaflavanone H:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13441916#high-yield-synthesis-of-
lespedezaflavanone-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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